

Application Note: Generating Dipterecin Knockout *Drosophila melanogaster* using CRISPR/Cas9

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Compound of Interest

Compound Name: *Diptericin*

Cat. No.: B1576906

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Abstract

This application note provides a comprehensive protocol for generating **Diptericin** (Dpt) knockout *Drosophila melanogaster* using the CRISPR/Cas9 system. **Diptericin** is a key antimicrobial peptide (AMP) in the fly's innate immune response, primarily targeting Gram-negative bacteria following activation of the Immune deficiency (IMD) pathway.[1][2][3] Creating a stable knockout line is a critical step for investigating its specific role in immunity, host-pathogen interactions, and for screening potential immunomodulatory drugs.[4][5] This document outlines the IMD signaling pathway, a detailed experimental workflow, step-by-step protocols from guide RNA design to mutant validation, and expected quantitative outcomes.

Introduction

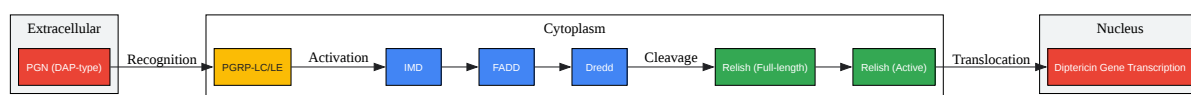
Drosophila melanogaster (the fruit fly) is a powerful model organism for studying innate immunity due to its genetic tractability and the conserved nature of its immune pathways with those of mammals.[2][6] The humoral immune response involves the production of a battery of AMPs by the fat body, an organ analogous to the mammalian liver.[3][7] **Diptericin** is a 9 kDa AMP that is a canonical readout of the IMD pathway, which is activated by diaminopimelic acid (DAP)-type peptidoglycan from Gram-negative bacteria.[1][6] The CRISPR/Cas9 system has revolutionized genome engineering in *Drosophila*, providing a simple and highly efficient

method for generating targeted gene knockouts.[8][9][10] By creating a null mutation in the **Diptericin** gene, researchers can precisely dissect its function in vivo, which studies have shown is critical for surviving infection by specific pathogens like *Providencia rettgeri*. [3][5][11]

Signaling Pathway and Experimental Workflow

IMD Signaling Pathway Activating Diptericin

The expression of **Diptericin** is tightly regulated by the IMD pathway. The pathway is initiated by the recognition of Gram-negative bacterial peptidoglycan (PGN) by Peptidoglycan Recognition Proteins (PGRPs). This triggers a signaling cascade culminating in the cleavage and activation of the NF- κ B transcription factor Relish, which then translocates to the nucleus to induce the transcription of **Diptericin** and other AMP genes.[3][6][12][13]

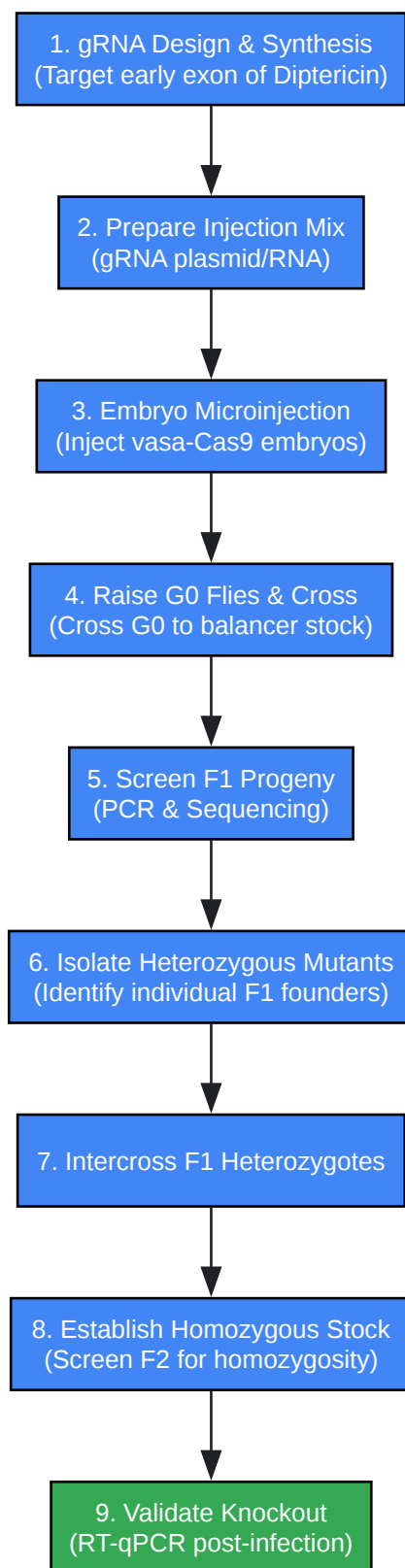


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Caption: The IMD pathway for **Diptericin** induction.

CRISPR/Cas9 Knockout Generation Workflow

The generation of a **Diptericin** knockout fly line involves several key stages, from initial bioinformatics design to the final establishment of a homozygous mutant stock. The use of transgenic flies expressing Cas9 in the germline is a highly recommended strategy as it simplifies the procedure and increases efficiency.[14][15]



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Caption: Experimental workflow for generating **Diptericin** knockouts.

Quantitative Data Summary

The efficiency of generating CRISPR-mediated knockouts in *Drosophila* can be high, though it varies between experiments. The following table provides representative data based on published reports.[\[8\]](#) Using transgenic Cas9 lines generally yields higher efficiency than co-injecting Cas9 mRNA/plasmid.[\[8\]](#)[\[15\]](#)

Parameter	Typical Efficiency Range	Notes
Embryo Survival to Adulthood (G0)	20% - 40%	Highly dependent on injection quality and embryo health.
G0 Fertility Rate	50% - 80%	Percentage of surviving G0 adults that produce F1 offspring.
Germline Transmission Rate	10% - 60%	Percentage of fertile G0 flies that produce at least one F1 offspring with the desired mutation. [8]
Overall Mutagenesis Efficiency	1% - 15%	Percentage of total injected embryos resulting in a stable mutant line.

Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design and Synthesis

- Target Site Selection:
 - Obtain the genomic sequence of the **Diptericin** gene (DptA, FBgn0000511) from FlyBase.
 - Identify a target site within the first or second exon. A cut in an early exon is likely to cause a frameshift mutation via non-homologous end joining (NHEJ), leading to a premature stop codon and a non-functional protein.[\[11\]](#)
 - Use a web-based tool (e.g., "CRISPR Optimal Target Finder") to identify suitable 20-bp target sequences that are immediately followed by the Protospacer Adjacent Motif (PAM)

'NGG'.

- Perform a BLAST search of potential gRNA sequences against the *Drosophila* genome to minimize potential off-target effects.
- gRNA Plasmid Construction:
 - Synthesize two complementary oligonucleotides encoding the 20-bp target sequence.
 - Anneal the oligonucleotides to create a double-stranded DNA fragment with appropriate overhangs.
 - Ligate the annealed fragment into a gRNA expression vector, such as pCFD3 or pU6-BbsI-gRNA, which drives gRNA expression using a U6 promoter.[\[15\]](#)
 - Transform the ligation product into competent *E. coli*, select for positive colonies, and purify the plasmid DNA using a miniprep kit.
 - Verify the correct insertion of the gRNA sequence via Sanger sequencing.

Protocol 2: Preparation of CRISPR/Cas9 Components for Injection

This protocol assumes the use of a transgenic Cas9 line for highest efficiency.[\[15\]](#)

- Fly Stock: Use a fly stock that expresses Cas9 specifically in the germline, such as y^1 M{vas-Cas9.RFP-}ZH-2A w^{1118} (Bloomington Stock #55821).[\[15\]](#)
- Injection Mix Preparation:
 - Prepare a high-quality, endotoxin-free preparation of the gRNA expression plasmid from Protocol 1.
 - Dilute the gRNA plasmid in nuclease-free injection buffer (e.g., 100 μ M sodium phosphate, 5 mM KCl, pH 7.8) to a final concentration of 250-500 ng/ μ L.[\[16\]](#)
 - Centrifuge the final injection mix at maximum speed for 10 minutes to pellet any debris that could clog the injection needle.[\[17\]](#)

Protocol 3: Drosophila Embryo Microinjection

- Embryo Collection:
 - Set up cages with the vasa-Cas9 fly stock and provide them with fresh apple juice-agar plates supplemented with yeast paste.
 - Collect embryos for 1-2 hours. For injections, syncytial blastoderm-stage embryos are ideal.^[8]
- Dechoriation and Mounting:
 - Gently wash the embryos off the plate with water.
 - Dechorionate the embryos by soaking them in 50% bleach for 2-3 minutes, followed by extensive washing with water.
 - Align the dechorionated embryos on a coverslip or slide with their posterior ends slightly overlapping the edge of a strip of double-sided tape.
- Desiccation and Injection:
 - Briefly desiccate the embryos in a chamber with desiccant until slight wrinkling is observed.
 - Cover the aligned embryos with Halocarbon oil 700.
 - Load the injection mix from Protocol 2 into a pulled glass capillary needle.
 - Under a microscope, insert the needle into the posterior pole of each embryo and inject a small volume of the gRNA plasmid solution. The posterior pole contains the pole cells, which will form the germline.

Protocol 4: Fly Husbandry and Crossing Scheme

- Raising G0 Flies: After injection, carefully transfer the coverslip to a vial of standard fly food. The injected embryos that survive will develop into G0 adult flies.

- G0 Crossing:
 - Collect the surviving G0 adults (both males and females).
 - Perform single-fly crosses by mating each G0 fly with 2-3 virgin flies from a balancer chromosome stock (e.g., w; lf/CyO; MKRS/TM6B). Balancer chromosomes prevent recombination and carry dominant visible markers, which simplifies screening.
- F1 Progeny: The offspring of this cross are the F1 generation. Any germline mutations induced in the G0 fly will be passed to this generation.

Protocol 5: Screening and Validating Dipteracin Knockouts

- Genomic DNA Extraction:
 - From each G0 cross that produces viable F1 offspring, select individual F1 flies that carry the balancer chromosome (e.g., display the CyO phenotype).
 - Extract genomic DNA from each selected F1 fly using a standard squish buffer protocol or a commercial kit.
- PCR Amplification and Screening:
 - Design PCR primers that flank the gRNA target site in the **Diptericin** gene, amplifying a 300-500 bp region.
 - Perform PCR on the genomic DNA from each F1 fly.
 - Analyze the PCR products for the presence of small insertions or deletions (indels). This can be done by:
 - Sanger Sequencing: Sequence the PCR product directly. The presence of a mutation will appear as a messy sequence trace after the cut site due to heterozygosity.
 - T7 Endonuclease I (T7E1) Assay: This enzyme cleaves mismatched DNA heteroduplexes. Indels will result in cleaved fragments visible on an agarose gel.

- Establishing a Homozygous Line:
 - Once an F1 fly carrying a **Diptericin** mutation is identified, intercross its sibling F1 flies that also carry the mutation.
 - In the F2 generation, screen for flies that are homozygous for the mutation (and do not carry the balancer chromosome). This can be confirmed by PCR and sequencing.
- Functional Validation (RT-qPCR):
 - To confirm a functional knockout, assess **Diptericin** mRNA levels.
 - Challenge wild-type and homozygous mutant flies by pricking them with a needle dipped in a culture of Gram-negative bacteria (e.g., *E. coli*).^[7]
 - Extract total RNA from the flies 6 hours post-infection.
 - Perform reverse transcription quantitative PCR (RT-qPCR) to measure **Diptericin** expression levels, using a housekeeping gene like *rp49* for normalization.^[18] A successful knockout will show little to no induction of **Diptericin** mRNA compared to the robust induction seen in wild-type flies.

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